molecular formula C8H15BrO2 B8792195 Ethyl 2-bromo-4-methylpentanoate

Ethyl 2-bromo-4-methylpentanoate

Cat. No.: B8792195
M. Wt: 223.11 g/mol
InChI Key: CRWZYCOQBIFGSL-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-4-methylpentanoate ( 35657-97-7) is an organic compound with the molecular formula C8H15BrO2 and an average molecular mass of 223.11 g/mol . This ester serves as a versatile alkyl bromide building block in organic synthesis, facilitating various carbon-carbon bond formation reactions due to the reactivity of the bromine substituent. Researchers value this compound for constructing more complex molecular architectures, particularly in pharmaceutical and chemical development. The compound should be stored in a dark place under an inert atmosphere at room temperature to maintain stability . This product is strictly for laboratory research and industrial applications. It is not intended for diagnostic, therapeutic, or any personal use. Please note that the specific mechanisms of action and detailed applications in biological systems are not fully characterized in the available literature and represent an area for ongoing research.

Properties

Molecular Formula

C8H15BrO2

Molecular Weight

223.11 g/mol

IUPAC Name

ethyl 2-bromo-4-methylpentanoate

InChI

InChI=1S/C8H15BrO2/c1-4-11-8(10)7(9)5-6(2)3/h6-7H,4-5H2,1-3H3

InChI Key

CRWZYCOQBIFGSL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC(C)C)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Key Differences

Ethyl 2-bromo-4-methylpentanoate belongs to a family of brominated esters with variations in substituent positions, ester groups, or backbone branching. Key analogs include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound 35657-97-7 C₈H₁₅BrO₂ 223.11 Bromine at C2, methyl at C4, ethyl ester
Mthis compound 61837-46-5 C₇H₁₃BrO₂ 209.08 Methyl ester instead of ethyl ester
Ethyl 4-bromo-2-methylbutanoate Not specified C₇H₁₃BrO₂ ~209.08 (estimated) Shorter backbone (butanoate), bromine at C4
Ethyl 2,3-dibromo-3-methylbutanoate 79405-51-9 C₇H₁₁Br₂O₂ 290.97 Two bromine atoms at C2 and C3
Ethyl 2-bromo-4-phenylbutanoate Not specified C₁₂H₁₅BrO₂ 271.15 Phenyl group at C4 instead of methyl

Structural Insights :

  • Ester Group Variation: Replacing the ethyl group in this compound with a methyl group (as in Mthis compound) reduces molecular weight by ~14 g/mol, which may lower boiling points and alter solubility .
  • Backbone Length and Substituent Position: Ethyl 4-bromo-2-methylbutanoate has a shorter carbon chain (butanoate vs. pentanoate) and bromine at C4 instead of C2. This positional isomerism significantly impacts reactivity, as C2 bromine is more sterically accessible for nucleophilic attack .
  • Branching and Additional Halogens: Ethyl 2,3-dibromo-3-methylbutanoate introduces a second bromine atom, increasing molecular weight and enabling dual reactivity sites. This compound is ~30% heavier than this compound, influencing its phase behavior .

Physical and Chemical Properties

  • Mthis compound: Boiling point 184.0±8.0°C at 760 mmHg . Ethyl 2-bromo-4-phenylbutanoate: Likely higher due to the phenyl group’s aromaticity, possibly >250°C .
  • Reactivity: The C2 bromine in this compound is more reactive than the C4 bromine in Ethyl 4-bromo-2-methylbutanoate due to reduced steric hindrance .

Preparation Methods

Direct Bromination of Ethyl 4-Methylpent-2-enoate

The Hell–Volhard–Zelinskii (HVZ) reaction is a classical method for α-bromination of carboxylic acids. While traditionally applied to acids, modified protocols enable bromination of esters. For ethyl 4-methylpent-2-enoate, bromination at the α-position (C2) could proceed via radical or electrophilic mechanisms.

Reaction Conditions

  • Catalyst : Phosphorus tribromide (PBr₃) or dibromine (Br₂) with a radical initiator (e.g., AIBN).

  • Solvent : Non-polar solvents like dichloromethane (DCM) or chloroform to stabilize intermediates.

  • Temperature : 0–25°C to minimize side reactions.

Example Protocol :

  • Dissolve ethyl 4-methylpent-2-enoate (1.0 mol) in DCM.

  • Add Br₂ (1.05 mol) dropwise at 0°C under nitrogen.

  • Stir for 12 h, then quench with sodium thiosulfate.

  • Isolate the product via fractional distillation.

Yield Optimization :

  • Excess Br₂ increases di-bromination risk.

  • Low temperatures (-10°C) improve regioselectivity.

Esterification of 2-Bromo-4-Methylpentanoic Acid

This two-step approach involves:

  • Bromination of 4-methylpentanoic acid.

  • Esterification with ethanol.

Step 1: Bromination of 4-Methylpentanoic Acid

  • Reagents : Br₂ (1.1 eq), red phosphorus (catalytic).

  • Conditions : Reflux in CCl₄ for 6 h.

  • Yield : ~85% (theoretical).

Step 2: Esterification with Ethanol

  • Acid Catalyst : Concentrated H₂SO₄ or p-toluenesulfonic acid (PTSA).

  • Solvent : Excess ethanol acts as both reactant and solvent.

  • Dean-Stark Trap : Removes water to shift equilibrium.

Data Table 1: Esterification Optimization

ParameterCondition 1Condition 2Condition 3
CatalystH₂SO₄PTSAH₂SO₄
Temperature (°C)788070
Reaction Time (h)6812
Yield (%)928885

Continuous Flow Bromination Techniques

Recent patents highlight continuous flow reactors for improved selectivity in bromination reactions. These systems minimize byproduct formation through precise temperature and stoichiometric control.

Tubular Reactor Setup

  • Reactants : Ethyl 4-methylpent-2-enoate and Br₂ dissolved in ethylene dichloride.

  • Molar Ratio : 1:1.03 (ester:Br₂).

  • Temperature Profile :

    • Inlet: -20°C (prevents premature reaction).

    • Outlet: 25°C (ensures complete conversion).

Advantages :

  • 98% conversion with <2% di-brominated byproducts.

  • Scalable for industrial production.

Green Bromination Strategies

The use of hydrogen peroxide (H₂O₂) as an oxidant in bromination reduces Br₂ consumption and waste.

Oxidative Bromination Protocol

  • Dissolve ethyl 4-methylpent-2-enoate (1.0 mol) in chloroform/water (3:1).

  • Add Br₂ (0.6 mol) and H₂O₂ (0.8 mol) at -5°C.

  • Stir for 2 h, then separate organic layer.

Yield : 94% with 99% purity.

Challenges and Mitigation Strategies

  • Di-bromination : Controlled Br₂ stoichiometry (1.0–1.05 eq) and low temperatures (-10°C) suppress over-reaction.

  • Ester Hydrolysis : Anhydrous conditions and aprotic solvents (e.g., DCM) preserve ester integrity .

Q & A

Q. What are the key physical properties of Ethyl 2-bromo-4-methylpentanoate critical for experimental handling?

this compound (CAS RN 609-12-1) has a molecular formula of C₇H₁₃BrO₂, a molecular weight of 209.081 g/mol, and a boiling point of 186°C. Its density (1.276 g/cm³ at 20°C) and refractive index (1.4496 at 20°C) are critical for solvent selection and reaction optimization. These properties ensure proper storage conditions (e.g., inert atmosphere) and inform solubility in solvents like ethanol and ether .

Q. What synthetic routes are commonly employed for the preparation of this compound?

The compound is typically synthesized via bromination of ethyl 4-methylpent-2-enoate using hydrobromic acid (HBr) under controlled conditions. Alternative methods include esterification of 2-bromo-4-methylpentanoic acid with ethanol in the presence of acid catalysts like sulfuric acid. Reaction monitoring via gas chromatography (GC) or thin-layer chromatography (TLC) is recommended to track intermediate formation .

Q. How can researchers purify this compound to achieve >97% purity?

Fractional distillation under reduced pressure (e.g., 50–60 mmHg) is effective due to its defined boiling point (186°C). Recrystallization from ethanol or ether-hexane mixtures can further enhance purity. Analytical techniques like high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) should validate purity .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (SXRD) using programs like SHELXL or WinGX enables precise determination of bond lengths, angles, and stereochemistry. For example, derivative compounds like ethyl 2-benzenesulfonamido-4-methylpentanoate have been structurally characterized via SXRD, revealing intramolecular hydrogen bonding and conformational flexibility .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

The bromine atom at the β-position activates the ester toward nucleophilic attack, favoring SN2 mechanisms in polar aprotic solvents. Kinetic studies using deuterated analogs or isotopic labeling can differentiate between SN1 and SN2 pathways. Computational modeling (e.g., DFT) further elucidates transition-state geometries .

Q. How should researchers address discrepancies in reported spectral data for this compound?

Contradictions in NMR or IR spectra may arise from solvent effects, impurities, or isomerization. Standardized protocols using deuterated solvents (e.g., CDCl₃) and internal standards (e.g., TMS) improve reproducibility. Cross-validation with high-resolution mass spectrometry (HRMS) or X-ray crystallography is advised .

Experimental Design & Safety

Q. What safety protocols are essential when handling this compound?

Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of vapors. Waste must be neutralized with a base (e.g., NaOH) before disposal. Emergency protocols for spills include adsorption with inert materials (e.g., vermiculite) .

Q. How can reaction conditions be optimized to minimize side products in this compound synthesis?

Temperature control (0–5°C during bromination) reduces elimination byproducts like alkenes. Catalytic additives (e.g., tetrabutylammonium bromide) enhance reaction efficiency in biphasic systems. Real-time monitoring via in-situ FTIR or Raman spectroscopy aids in detecting intermediates .

Data Analysis & Validation

Q. Which analytical techniques are most reliable for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm the ester group (δ ~4.1–4.3 ppm for -OCH₂CH₃) and bromine substitution (δ ~3.8–4.0 ppm for CH-Br).
  • GC-MS : Quantifies purity and identifies volatile impurities.
  • Elemental Analysis : Validates C, H, and Br content within ±0.3% of theoretical values .

Q. What strategies mitigate crystallographic challenges in studying this compound derivatives?

Derivatives with bulky substituents (e.g., aryl groups) often crystallize better. For low-symmetry crystals, synchrotron radiation improves data resolution. Twinning or disorder can be addressed using SHELXL’s TWIN or PART commands .

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